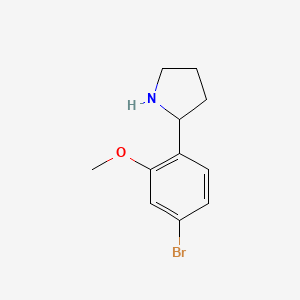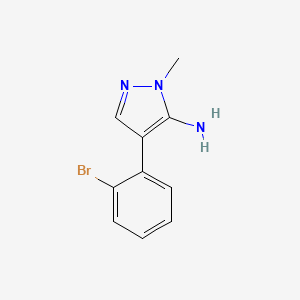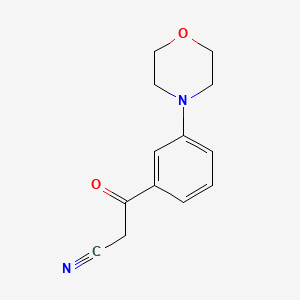![molecular formula C13H12N4O5S B12443728 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a hydrazinecarboxamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrazinecarboxamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted hydrazinecarboxamides.
Aplicaciones Científicas De Investigación
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazinecarboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
- 2-nitrobenzenesulfonyl chloride
- 3-nitrobenzenesulfonyl chloride
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is unique due to its combination of a nitrophenyl ring and a hydrazinecarboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of both sulfonyl and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H12N4O5S |
|---|---|
Peso molecular |
336.33 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C13H12N4O5S/c18-13(14-10-6-2-1-3-7-10)15-16-23(21,22)12-9-5-4-8-11(12)17(19)20/h1-9,16H,(H2,14,15,18) |
Clave InChI |
HKYOMDZLAPRZQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12443670.png)




![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)

![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)

